molecular formula C9H12ClNO B167745 5-(Chloromethyl)-2-isopropoxypyridine CAS No. 1247496-01-0

5-(Chloromethyl)-2-isopropoxypyridine

Cat. No.: B167745
CAS No.: 1247496-01-0
M. Wt: 185.65 g/mol
InChI Key: GVHKMZYULLYZAS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-isopropoxypyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a chloromethyl group at the 5-position and an isopropoxy group at the 2-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-isopropoxypyridine typically involves the chloromethylation of 2-isopropoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize the conversion of starting materials to the desired product. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-isopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The major product is 5-methyl-2-isopropoxypyridine.

Scientific Research Applications

5-(Chloromethyl)-2-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-isopropoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-isopropoxypyridine is unique due to the presence of both the chloromethyl and isopropoxy groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties that are not observed in similar compounds. The isopropoxy group enhances the compound’s lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

5-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHKMZYULLYZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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